

Spectroscopic Profile of Terpenylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Terpenylic acid

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For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth overview of the spectroscopic data available for **terpenylic acid**, a significant secondary organic aerosol component derived from the atmospheric oxidation of α -pinene. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and illustrates the formation pathway of **terpenylic acid**.

Spectroscopic Data

The structural elucidation of **terpenylic acid** has been primarily achieved through a combination of NMR and MS techniques, with IR spectroscopy providing complementary information on functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive, publicly available NMR spectra are limited, key data has been reported in the literature, notably in the supporting information of a study by Claeys et al. (2009). The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for **terpenylic acid**.

Table 1: ^1H NMR Spectroscopic Data of **Terpenylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.25	s	-	CH ₃
1.35	s	-	CH ₃
2.39	dd	17.5, 9.5	-CH ₂ -COOH (Ha)
2.53	dd	17.5, 3.5	-CH ₂ -COOH (Hb)
2.60	m	-	-CH-CH ₂ -
2.75	m	-	-CH ₂ -C=O
12.1	br s	-	-COOH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of **Terpenylic Acid**

Chemical Shift (δ) ppm	Assignment
22.1	CH ₃
27.9	CH ₃
35.1	-CH ₂ -COOH
40.8	-CH-
42.9	-CH ₂ -C=O
88.1	-C(CH ₃) ₂ -
176.8	-COOH
182.1	-C=O (lactone)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Specific IR spectra for **terpenylic acid** are not readily available in the public domain. However, based on its chemical structure, the following characteristic absorption bands can be predicted.

Table 3: Predicted Infrared (IR) Absorption Bands for **Terpenylic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3300-2500	O-H (Carboxylic Acid)	Stretching (broad)
~1760	C=O (γ-Lactone)	Stretching
~1710	C=O (Carboxylic Acid)	Stretching
~1410-1310	C-O-H	Bending
~1300-1200	C-O (Carboxylic Acid)	Stretching
~1200-1100	C-O (Lactone)	Stretching

Mass Spectrometry (MS)

Mass spectrometry, particularly using electrospray ionization in negative ion mode (ESI-MS), has been instrumental in identifying **terpenylic acid** in environmental samples.^[1] In ESI-MS, **terpenylic acid** is typically detected as the deprotonated molecule $[M-H]^-$ at a mass-to-charge ratio (m/z) of 171.^[1] A notable characteristic of **terpenylic acid** is its propensity to form non-covalent dimers, which can be observed in mass spectra.^[1]

Experimental Protocols

The spectroscopic data presented above were obtained following specific experimental procedures.

NMR Spectroscopy

The NMR data for **terpenylic acid** was acquired from a synthesized reference compound. A general protocol for such an analysis would involve:

- **Sample Preparation:** Dissolving a few milligrams of purified **terpenylic acid** in a deuterated solvent, such as chloroform-d ($CDCl_3$), within an NMR tube.

- Instrumentation: Utilizing a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Recording ^1H and ^{13}C NMR spectra. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

A standard protocol for obtaining an IR spectrum of a solid sample like **terpenylic acid** would be:

- Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: Using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Placing the sample in the instrument's sample holder and recording the spectrum, typically over a range of 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet or salt plate alone is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

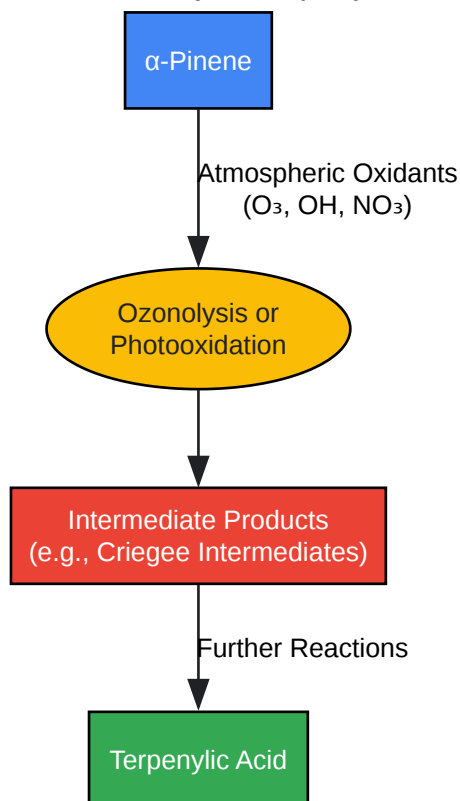
The analysis of **terpenylic acid** in aerosol samples typically involves the following steps:

- Sample Collection: Collection of aerosol samples on filters.
- Extraction: Extraction of the organic compounds from the filter using a suitable solvent, such as methanol.
- Analysis: The extract is then analyzed by a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization source operating in negative ion mode (LC/ESI-MS).

Formation Pathway of Terpenylic Acid

Terpenylic acid is a well-established oxidation product of α -pinene in the atmosphere. The following diagram, generated using the DOT language, illustrates a simplified formation pathway.

Simplified Formation Pathway of Terpenylic Acid from α -Pinene



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Caption: Simplified reaction pathway from α -pinene to **terpenylic acid**.

This guide provides a foundational understanding of the spectroscopic properties of **terpenylic acid**. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

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References

- 1. acp.copernicus.org [acp.copernicus.org]
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